molecular formula C12H16Cl2N2O B6163816 2-chloro-N-(piperidin-4-yl)benzamide hydrochloride CAS No. 1835590-54-9

2-chloro-N-(piperidin-4-yl)benzamide hydrochloride

Cat. No.: B6163816
CAS No.: 1835590-54-9
M. Wt: 275.2
InChI Key:
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Description

2-chloro-N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound with the molecular formula C12H15ClN2O·HCl. It is a white powder that is commonly used in various scientific research applications. The compound is known for its potential biological activities and is often utilized in the synthesis of other chemical entities.

Scientific Research Applications

2-chloro-N-(piperidin-4-yl)benzamide hydrochloride is widely used in scientific research due to its potential biological activities. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(piperidin-4-yl)benzamide hydrochloride is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

The compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The result of the compound’s action is the induction of apoptosis in tumor cells . This is achieved through the upregulation of the expression of cleaved caspase-3 . Additionally, the compound can inhibit cell division by inducing the expression of p21, p27, or p53 .

Action Environment

The action of this compound is influenced by the hypoxic environment of the tumor cells . Hypoxia can increase the expression of HIF-1α, which in turn can affect the compound’s efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(piperidin-4-yl)benzamide hydrochloride typically involves the reaction of 2-chlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols.

Comparison with Similar Compounds

2-chloro-N-(piperidin-4-yl)benzamide hydrochloride can be compared with other similar compounds, such as:

    N-(piperidin-4-yl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-chloro-N-(piperidin-4-yl)benzamide: Similar structure but with the chlorine atom in a different position, leading to different chemical properties.

    N-(piperidin-4-yl)benzamide hydrochloride: The hydrochloride salt form of the compound without the chlorine atom.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(piperidin-4-yl)benzamide hydrochloride involves the reaction of 2-chlorobenzoyl chloride with piperidine followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-chlorobenzoyl chloride", "piperidine", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 2-chlorobenzoyl chloride is added dropwise to a solution of piperidine in ethyl acetate at room temperature.", "Step 2: The reaction mixture is stirred for several hours until completion.", "Step 3: The resulting mixture is washed with water and the organic layer is separated.", "Step 4: The organic layer is dried over sodium sulfate and concentrated under reduced pressure.", "Step 5: The crude product is dissolved in a mixture of water and hydrochloric acid and stirred at room temperature.", "Step 6: The resulting solid is filtered, washed with water, and dried to obtain 2-chloro-N-(piperidin-4-yl)benzamide hydrochloride." ] }

CAS No.

1835590-54-9

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.2

Purity

95

Origin of Product

United States

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